molecular formula C13H14ClNO3 B13591202 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoicacidhydrochloride

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoicacidhydrochloride

Cat. No.: B13591202
M. Wt: 267.71 g/mol
InChI Key: PRUROTSDQJCQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H13NO2.ClH and a molecular weight of 251.71 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method includes the use of naphthalene-2-carboxaldehyde and glycine in the presence of a reducing agent . The reaction is carried out under inert atmosphere and room temperature to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthylamines .

Scientific Research Applications

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(naphthalen-1-yl)propanoic acid: Similar structure but with a different position of the naphthalene ring.

    3-(4-Hydroxy-phenyl)-2-((naphthalen-2-ylmethylene)-amino)-propionic acid: Contains both naphthalene and phenyl groups.

    1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: A derivative with additional functional groups

Uniqueness

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid hydrochloride is unique due to its specific naphthalene ring position and the presence of both amino and hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

2-amino-3-hydroxy-3-naphthalen-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C13H13NO3.ClH/c14-11(13(16)17)12(15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-12,15H,14H2,(H,16,17);1H

InChI Key

PRUROTSDQJCQLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.